molecular formula C22H21FN6O3 B6578683 2-(2-fluorophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one CAS No. 1060177-16-3

2-(2-fluorophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one

Cat. No.: B6578683
CAS No.: 1060177-16-3
M. Wt: 436.4 g/mol
InChI Key: VWQLFZGCNBAKNW-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one is a synthetic organic compound that features a complex aromatic structure. It contains diverse functional groups such as the fluoro-substituted phenoxy, furan, triazolopyridazinyl, and piperazinyl moieties, making it an intriguing subject of study in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step procedures, starting from commercially available materials. One common method includes:

  • Synthesis of 2-fluorophenol derivative: This usually involves fluorination of phenol.

  • Formation of the triazolopyridazine ring: This step requires cyclization reactions using hydrazine derivatives and appropriate pyridine reagents.

  • Formation of the furan ring: Furan synthesis may involve the reaction of furfural or other aldehyde derivatives under catalytic conditions.

  • Coupling reactions: The final assembly involves coupling these moieties under optimized conditions using coupling reagents like EDCI/HOBt or other activating agents.

Industrial Production Methods: For industrial-scale production, optimizing the yield and purity is crucial. Standard conditions include:

  • Use of high-purity starting materials.

  • Catalysts such as palladium-based systems for coupling reactions.

  • Continuous flow reactors to enhance reaction efficiency and control.

Types of Reactions

  • Oxidation: : The furan ring and triazolopyridazine can undergo oxidation under specific conditions using oxidizing agents like KMnO₄ or H₂O₂.

  • Reduction: : The ketone group can be reduced to an alcohol using agents like NaBH₄ or LiAlH₄.

  • Substitution: : The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, with reagents such as halogens or nucleophiles like NH₃ or RNH₂.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substituting reagents: Bromine, chlorine, ammonia, amines.

Major Products

  • Oxidation products can include carboxylic acids or N-oxides.

  • Reduction yields alcohols.

  • Substitution yields various halogenated or amine derivatives.

Scientific Research Applications

This compound has shown significant promise in various fields:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a ligand in biological assays.

  • Medicine: : Explored for therapeutic potential, particularly in targeting specific receptors or enzymes.

  • Industry: : Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

This compound can exert its effects through interactions with specific molecular targets, such as receptors or enzymes. The exact mechanism involves:

  • Binding to the active site of an enzyme or receptor.

  • Inducing conformational changes that alter biological activity.

  • Interference with signaling pathways by modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

This compound stands out due to its unique combination of structural elements and pharmacological potential. Compared to other compounds like:

  • 2-(2-chlorophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one: Differs by the presence of chlorine instead of fluorine, affecting its reactivity and biological activity.

  • 2-(2-fluorophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]piperazin-1-yl}propan-1-one: Varies by the position of the triazolopyridazine ring, influencing its interaction with biological targets.

Similar Compounds

  • 2-(2-chlorophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one

  • 2-(2-methylphenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O3/c1-15(32-17-6-3-2-5-16(17)23)22(30)28-12-10-27(11-13-28)20-9-8-19-24-25-21(29(19)26-20)18-7-4-14-31-18/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQLFZGCNBAKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CO4)C=C2)OC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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